molecular formula C16H23Cl2N5O B2428965 [(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride CAS No. 2418597-24-5

[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride

Cat. No. B2428965
CAS RN: 2418597-24-5
M. Wt: 372.29
InChI Key: WFKZZWLTCMVBCJ-NDXYWBNTSA-N
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Description

This compound is a pyrrolidine amide inhibitor . It is a complex molecule with a five-membered pyrrolidine ring, which is a common nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a pyrazolo[1,5-a]pyrimidin-2-yl group and a 2,2-dimethylpropyl group .

Scientific Research Applications

Antimicrobial and Anticancer Activity

Compounds similar to [(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride have been explored for their potential antimicrobial and anticancer activities. Research has shown that certain pyrazole derivatives, which share structural similarities, exhibit significant antimicrobial and anticancer properties. For instance, pyrazole derivatives with specific moieties have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, showing higher activity than reference drugs like doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Formulation Development for Poorly Soluble Compounds

Research has been conducted to develop suitable formulations for early toxicology and clinical studies of compounds structurally related to [(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride. These studies are particularly focused on nonionizable and poorly water-soluble compounds, aiming to improve their solubility and bioavailability for potential therapeutic applications (Burton et al., 2012).

Imaging Applications in Parkinson's Disease

A related compound has been synthesized for potential use as a PET imaging agent for the enzyme LRRK2 in Parkinson's disease. The synthesis process of these compounds, including their precursor and reference standard, highlights the potential application of structurally similar compounds in medical imaging, particularly for neurological disorders (Wang, Gao, Xu, & Zheng, 2017).

Antibacterial and Antioxidant Activities

Research on pyrazole derivatives demonstrates their antibacterial and antioxidant activities. Studies involving the synthesis of these compounds and their evaluation against various bacterial strains reveal moderate to significant activities. The applications of such compounds in fighting bacterial infections and oxidative stress are of considerable interest (Lynda, 2021).

Metabolism and Pharmacokinetics in Various Species

Studies on the metabolism, excretion, and pharmacokinetics of related dipeptidyl peptidase IV inhibitors have been conducted in rats, dogs, and humans. These studies provide insights into the metabolic pathways and elimination processes of compounds with structural similarities, which is crucial for understanding their potential therapeutic effects and safety profiles (Sharma et al., 2012).

Cytotoxic Activity Against Cancer Cell Lines

Compounds bearing the pyrazolo[3,4-d]pyrimidine core have been synthesized and tested for their antiproliferative activity against various cancer cell lines. These studies suggest that certain compounds in this class could have potential as cancer therapeutics due to their cytotoxic effects on cancer cells (Bakr & Mehany, 2016).

Molecular Docking and Computational Studies

Molecular docking and computational studies have been conducted to understand the interaction of pyrazole and pyrimidine derivatives with various biological targets. These studies are essential for drug design and development, providing insights into how these compounds might interact with biological molecules and enzymes (Fahim et al., 2021).

properties

IUPAC Name

[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN5O.ClH/c1-16(2,3)7-10-8-21(9-11(10)18)15(23)13-12(17)14-19-5-4-6-22(14)20-13;/h4-6,10-11H,7-9,18H2,1-3H3;1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKZZWLTCMVBCJ-NDXYWBNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CN(CC1N)C(=O)C2=NN3C=CC=NC3=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H]1CN(C[C@H]1N)C(=O)C2=NN3C=CC=NC3=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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